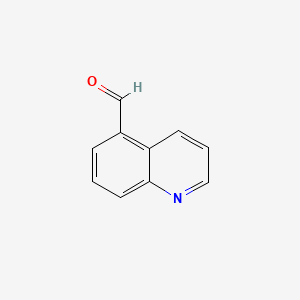
Quinoline-5-carbaldehyde
Cat. No. B1306823
M. Wt: 157.17 g/mol
InChI Key: BNEVFKZLYCGDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07674795B2
Procedure details


Carry out the procedure as in Example 18, starting from 100 mg of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine, obtained in Example 6, and 59 mg of quinoline-5-carboxaldehyde in 1 ml of ethanol for 3 hours at room temperature, then add 29 mg of sodium hydroborate and stir for 2 hours at room temperature. After purification by HPLC/MS on a Symmetry C18 silica column (5 μm), eluting with a gradient of water 100% (containing 0.07% of TFA) to acetonitrile 100% (containing 0.07% of TFA), we obtain 49.5 mg of trifluoroacetate of N-[4-(3H-imidazo[4,5-c]pyridin-2-yl)-9H-fluoren-9(R,S)-yl]-quinolin-5-yl-methylamine, in the form of a pale yellow solid with the following characteristics:

Name
4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N:1]1C2C=CN=CC=2N[C:2]=1[C:10]1[C:22]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15](N)C=2C=CC=1.C([OH:26])C>>[N:1]1[C:20]2[CH:19]=[CH:18][CH:17]=[C:16]([CH:15]=[O:26])[C:21]=2[CH:22]=[CH:10][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(NC=2C=NC=CC21)C2=CC=CC=1C(C3=CC=CC=C3C21)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC=2C(=CC=CC12)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 59 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
